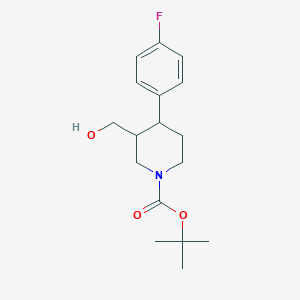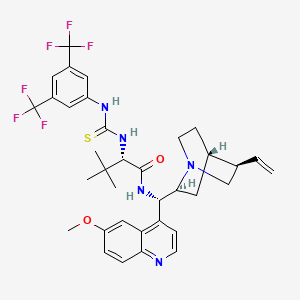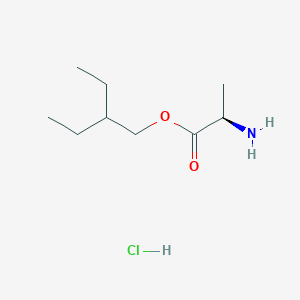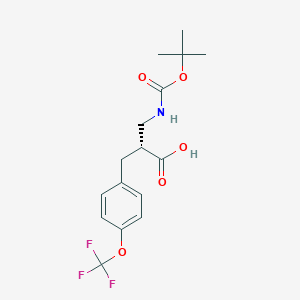
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a trifluoromethoxy-substituted benzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the protected amine.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted benzyl halide.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxy-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is used in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways. Its trifluoromethoxy group can enhance the compound’s binding affinity to certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the Boc-protected amine group allows for selective deprotection and subsequent functionalization, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity patterns make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H20F3NO5 |
|---|---|
Poids moléculaire |
363.33 g/mol |
Nom IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
Clé InChI |
MKVSCLNXDBTVQX-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


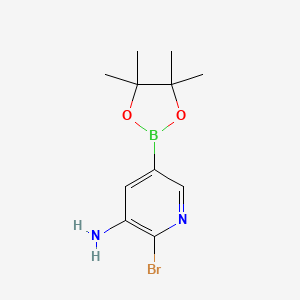

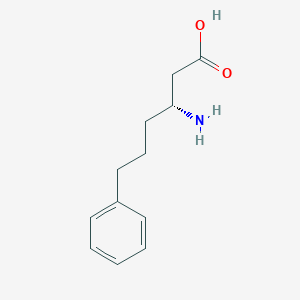
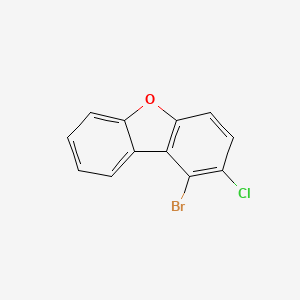

![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)

